molecular formula C11H15BrFNO B1438592 N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine CAS No. 1038702-50-9

N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine

Cat. No.: B1438592
CAS No.: 1038702-50-9
M. Wt: 276.14 g/mol
InChI Key: BKAXXJLRIAXYLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves elimination reactions, where a base removes a hydrogen ion from the carbon atom next to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion .


Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 18 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 ether (aromatic) .


Chemical Reactions Analysis

In elimination reactions, the hydroxide ion acts as a base, removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine . The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .

Scientific Research Applications

Stereoselective Synthesis

  • Chemoenzymatic Strategy for Levofloxacin Precursor : A study by Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Synthesis and Reactions

  • Potassium Amide Reaction with Bromopyridines : J. Streef and H. J. Hertog (2010) explored the reactions of various 2-bromopyridines, including ones with phenoxy substitutions, with potassium amide in liquid ammonia (Streef & Hertog, 2010).
  • Domino Reaction for Synthesis of Dihydropyridines : Cui et al. (2007) developed a synthesis method for N-substituted 1,4-dihydropyridines, using compounds similar to N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine (Cui et al., 2007).

Fluorescent Probes and pH Measurement

  • Fluorinated o-Aminophenol Derivatives : Rhee, Levy, and London (1995) modified the 2-aminophenol group, similar in structure to the compound , to create pH-sensitive probes for biological applications (Rhee, Levy, & London, 1995).

Radiopharmaceutical Applications

  • Synthesis of Radiopharmaceuticals : Stoll et al. (2004) explored the use of 4-[18F]fluorophenol, a related compound, in synthesizing potential radiopharmaceuticals (Stoll et al., 2004).

Metal Ion Complex Formation

  • Hexadentate N3O3 Amine Phenol Ligands : Liu et al. (1993) investigated N3O3 amine phenols for metal ion complexation, providing insights relevant to similar compounds (Liu et al., 1993).

Noncovalent Interactions and Crystallography

  • Quantitative Assessment in Thiadiazole Derivatives : El-Emam et al. (2020) synthesized and analyzed structures similar to the compound , focusing on noncovalent interactions and crystallographic analysis (El-Emam et al., 2020).

Electrophilic Amination Studies

  • Amination of Fluorophenol with Diazenes : Bombek et al. (2004) studied the amination of fluorophenols, shedding light on reactions pertinent to compounds like this compound (Bombek et al., 2004).

Dopamine Receptor Studies

  • Synthesis and Receptor Affinities of Derivatives : Claudi et al. (1990) synthesized and evaluated the dopamine receptor affinities of derivatives similar to the compound , contributing to neuropharmacological research (Claudi et al., 1990).

Complex Formation with Lanthanide Metals

  • Complexation with Lanthanide Ions : Caravan et al. (1995) and Orvig et al. (1997) studied the complexation properties of amine phenols with lanthanide ions, providing insights into metal-ligand interactions relevant to this compound (Caravan et al., 1995), (Orvig et al., 1997).

Safety and Hazards

Safety data for similar compounds suggest that personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Ingestion and inhalation should be avoided, as should dust formation .

Properties

IUPAC Name

N-[2-(4-bromo-2-fluorophenoxy)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO/c1-8(2)14-5-6-15-11-4-3-9(12)7-10(11)13/h3-4,7-8,14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAXXJLRIAXYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Reactant of Route 3
Reactant of Route 3
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2-(4-bromo-2-fluorophenoxy)ethyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.